molecular formula C24H26N4O4 B7712507 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide

Cat. No. B7712507
M. Wt: 434.5 g/mol
InChI Key: PNHLEWPLGWUBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide, commonly known as IBPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBPQ belongs to the class of pyrazoloquinoline derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of IBPQ is not fully understood. However, it has been proposed that IBPQ exerts its biological activities by interacting with various cellular targets. IBPQ has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes. It has also been found to interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
IBPQ has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including tyrosine kinases and proteases. IBPQ has also been found to modulate the expression of various genes involved in cellular processes. Physiologically, IBPQ has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

IBPQ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It has also been found to exhibit potent biological activities at low concentrations. However, IBPQ has some limitations for lab experiments. It is a relatively new compound, and its biological activities are not fully understood. IBPQ is also not readily available commercially, which can limit its use in research.

Future Directions

For IBPQ research include the development of IBPQ analogs, investigation of its mechanism of action, and exploration of its therapeutic potential in various diseases.

Synthesis Methods

The synthesis of IBPQ involves the reaction of 3,4,5-trimethoxybenzoic acid with isobutylamine to form an amide intermediate. The amide intermediate is then subjected to cyclization with 3,4-dichloroaniline in the presence of a base to form the final product, IBPQ. The synthesis method has been optimized to yield high purity and high yields of the compound.

Scientific Research Applications

IBPQ has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. IBPQ has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. IBPQ has also been found to have antifungal activity against various fungal species.

properties

IUPAC Name

3,4,5-trimethoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-14(2)13-28-23-17(10-15-8-6-7-9-18(15)25-23)22(27-28)26-24(29)16-11-19(30-3)21(32-5)20(12-16)31-4/h6-12,14H,13H2,1-5H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHLEWPLGWUBNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide

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